3,4,7-Trimethyl-1H-indole-2-carboxylic acid

CAS No.: 876715-79-6

Cat. No.: VC2010456

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 876715-79-6 |

|---|---|

| Molecular Formula | C12H13NO2 |

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | 3,4,7-trimethyl-1H-indole-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H13NO2/c1-6-4-5-7(2)10-9(6)8(3)11(13-10)12(14)15/h4-5,13H,1-3H3,(H,14,15) |

| Standard InChI Key | NTLCTUIGGRCPPO-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=C(NC2=C(C=C1)C)C(=O)O)C |

| Canonical SMILES | CC1=C2C(=C(NC2=C(C=C1)C)C(=O)O)C |

Introduction

Chemical Structure and Properties

Molecular Identification

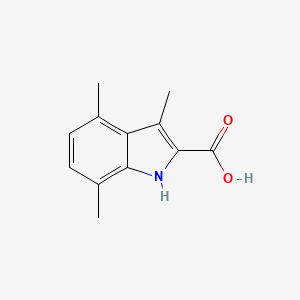

3,4,7-Trimethyl-1H-indole-2-carboxylic acid belongs to the indole family of heterocyclic compounds. Its structure consists of an indole core (bicyclic structure with a benzene ring fused to a pyrrole ring) with three methyl groups at positions 3, 4, and 7, and a carboxylic acid group at position 2. The compound has been cataloged with specific identifiers that help in its unambiguous identification in chemical databases and literature .

| Identifier | Value |

|---|---|

| CAS Number | 876715-79-6 |

| Molecular Formula | C12H13NO2 |

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | 3,4,7-trimethyl-1H-indole-2-carboxylic acid |

| InChI | InChI=1S/C12H13NO2/c1-6-4-5-7(2)10-9(6)8(3)11(13-10)12(14)15/h4-5,13H,1-3H3,(H,14,15) |

| InChIKey | NTLCTUIGGRCPPO-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=C(NC2=C(C=C1)C)C(=O)O)C |

The compound features a planar indole ring system with the carboxylic acid group positioned at the C-2 position. The three methyl groups contribute to its lipophilicity while the carboxylic acid group provides a site for hydrogen bonding interactions, which could be significant for its potential biological activities .

Physicochemical Properties

Understanding the physicochemical properties of 3,4,7-Trimethyl-1H-indole-2-carboxylic acid is crucial for predicting its behavior in biological systems and for developing formulation strategies. Several key properties have been predicted using computational methods :

| Property | Value |

|---|---|

| Boiling Point | 423.9±40.0 °C (Predicted) |

| Density | 1.245±0.06 g/cm³ (Predicted) |

| pKa | 4.37±0.30 (Predicted) |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

The relatively high boiling point indicates strong intermolecular forces, likely due to hydrogen bonding through the carboxylic acid group. The pKa value suggests that the compound will be partially ionized at physiological pH, which could affect its membrane permeability and protein binding characteristics .

Spectroscopic Data

Mass spectrometry is a valuable tool for the identification and characterization of 3,4,7-Trimethyl-1H-indole-2-carboxylic acid. The predicted collision cross-section (CCS) values for various adducts provide useful information for analytical purposes :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 204.10192 | 143.7 |

| [M+Na]+ | 226.08386 | 156.8 |

| [M+NH4]+ | 221.12846 | 151.4 |

| [M+K]+ | 242.05780 | 153.0 |

| [M-H]- | 202.08736 | 144.3 |

| [M+Na-2H]- | 224.06931 | 148.2 |

| [M]+ | 203.09409 | 145.6 |

| [M]- | 203.09519 | 145.6 |

These values are particularly useful for liquid chromatography-mass spectrometry (LC-MS) analyses, enabling accurate identification of the compound in complex mixtures .

Synthetic Approaches

Alternative Synthetic Approaches

Another potential synthetic approach could involve cyclization reactions of appropriately substituted phenylhydrazones or Fischer indole synthesis starting from suitably methylated phenylhydrazines. The Fischer indole synthesis is particularly versatile for preparing substituted indoles and could be tailored to introduce the methyl groups at the desired positions .

Biological Activities and Applications

Structural Significance in Medicinal Chemistry

The indole nucleus represents a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and pharmaceutical compounds. The presence of three methyl groups in 3,4,7-Trimethyl-1H-indole-2-carboxylic acid likely influences its lipophilicity, which can affect membrane permeability and receptor interactions .

The carboxylic acid moiety at position 2 is particularly significant, as evidenced by studies on related indole-2-carboxylic acid derivatives. Research indicates that this functional group is often essential for biological activity in such compounds. For example, in a study of indole derivatives as CysLT1 antagonists, the carboxylic acid group at position 2 was identified as necessary for maintaining antagonist activity .

Anti-inflammatory Activity

Indole derivatives with a carboxylic acid at position 2 have shown promise as cysteinyl leukotriene receptor (CysLT1) antagonists. These receptors play a crucial role in inflammatory processes, particularly in conditions like asthma. The indole-2-carboxylic acid moiety has been identified as an essential structural element for CysLT1 receptor ligands .

Receptor Modulation

Structure-activity relationship studies on indole-2-carboxamides (derivatives of indole-2-carboxylic acid) have demonstrated their potential as allosteric modulators of the cannabinoid CB1 receptor. While 3,4,7-Trimethyl-1H-indole-2-carboxylic acid would need to be converted to a carboxamide derivative for this specific application, these findings highlight the versatility of the indole-2-carboxylic acid scaffold in receptor pharmacology .

Research and Development Applications

3,4,7-Trimethyl-1H-indole-2-carboxylic acid likely serves as a valuable intermediate in pharmaceutical research and development. Its well-defined structure with distinctive substitution patterns makes it suitable for:

-

Building more complex molecules with potential biological activities

-

Structure-activity relationship (SAR) studies examining the effects of methyl substitution patterns on biological activity

-

Development of chemical libraries for drug discovery screening programs

-

Comparative studies with other indole derivatives to understand structure-function relationships

Related Compounds and Structural Analogs

Positional Isomers

Several positional isomers of 3,4,7-Trimethyl-1H-indole-2-carboxylic acid have been documented, differing only in the positions of the methyl groups on the indole ring:

-

3,5,7-Trimethyl-1H-indole-2-carboxylic acid (CAS: 876715-82-1)

-

4,6,7-Trimethyl-1H-indole-2-carboxylic acid (CAS: 383133-18-4)

-

3,4,6-trimethyl-1H-indole-2-carboxylic acid

These positional isomers likely exhibit subtle differences in their physical properties and potentially significant differences in their biological activities due to altered spatial arrangements of the methyl groups, which could affect receptor binding and other molecular interactions.

Structural Variations

Other structurally related indole-2-carboxylic acid derivatives include:

-

5-Chloro-3-ethyl-1H-indole-2-carboxylic acid (CAS: 446830-67-7)

-

1,3,7-Trimethyl-1H-indole-2-carboxylic acid (CAS: 1015846-77-1)

Future Research Directions

Structure-Activity Relationship Studies

Given the potential pharmacological applications of indole-2-carboxylic acid derivatives, comprehensive structure-activity relationship studies focusing specifically on 3,4,7-Trimethyl-1H-indole-2-carboxylic acid and its analogs would be valuable. Such studies could provide insights into how the specific arrangement of methyl groups influences biological activities and identify optimal substitution patterns for particular therapeutic targets.

Synthetic Methodology Development

The development of efficient, selective, and scalable synthetic routes specifically tailored for 3,4,7-Trimethyl-1H-indole-2-carboxylic acid represents an important research direction. Improved synthetic methods could facilitate broader access to this compound for research purposes and potential industrial applications.

Exploration of Novel Derivatives

The carboxylic acid group in 3,4,7-Trimethyl-1H-indole-2-carboxylic acid serves as a versatile handle for further derivatization. Future research could explore the synthesis and biological evaluation of various derivatives, including:

-

Amides and carboxamides with potential receptor modulatory activities

-

Esters with modified pharmacokinetic properties

-

Reduced derivatives such as alcohols or aldehydes

-

Conjugates with other bioactive molecules for dual-action therapeutic agents

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume